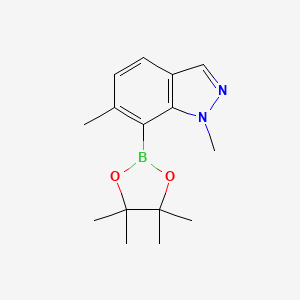

![molecular formula C34H56NO2PS B6290188 [S(R)]-N-[(S)-(3,5-di-t-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-54-1](/img/structure/B6290188.png)

[S(R)]-N-[(S)-(3,5-di-t-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

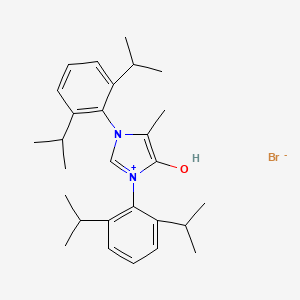

“[S®]-N-[(S)-(3,5-di-t-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%” is a complex organic compound. It is also known as RockPhos Pd G3 . It is used as a catalyst in various chemical reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a phosphine functional group, which is likely involved in its catalytic activity . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

As a catalyst, this compound is involved in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions involve the formation of carbon-carbon bonds, which are key steps in the synthesis of many organic compounds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 220-250 °C . It is insoluble in water but soluble in toluene . Its empirical formula is C44H62NO4PPdS and it has a molecular weight of 838.43 .科学的研究の応用

Chiral Sulfinamides in Organic Synthesis

Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These compounds play a crucial role in asymmetric N-heterocycle synthesis via sulfinimines, offering a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant as they represent the structural motifs of many natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental Science and Degradation Studies

The decomposition of organic compounds like methyl tert-butyl ether (MTBE) has been studied, demonstrating the feasibility of using advanced techniques such as radio frequency plasma reactors for environmental cleanup. This method shows potential in converting hazardous compounds into less harmful substances, thus presenting a viable option for mitigating environmental pollution (Hsieh et al., 2011).

Study of Synthetic Antioxidants

Research on synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and its derivatives, highlights their widespread use and environmental presence. These studies underscore the importance of understanding the fate, human exposure, and potential toxicity of SPAs, which share structural similarities with the compound . The environmental and health impacts of such compounds necessitate ongoing investigation to assess their safety and develop safer alternatives (Liu & Mabury, 2020).

Safety and Hazards

特性

IUPAC Name |

(R)-N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56NO2PS/c1-30(2,3)25-21-23(22-26(29(25)37-16)31(4,5)6)28(35-39(36)34(13,14)15)24-19-17-18-20-27(24)38(32(7,8)9)33(10,11)12/h17-22,28,35H,1-16H3/t28-,39+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWINWJLUPIKHDB-MRFARIQKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N[S@](=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56NO2PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)

![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)

![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)

![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)

![[S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290160.png)

![[S(R)]-N-[(S)-(4-methoxyphenyl)[2-(di-t-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290173.png)

![[S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290179.png)

![[S(R)]-N-[(R)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290182.png)

![[S(R)]-N-[(R)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290199.png)